
Takinib
Übersicht
Beschreibung
Takinib is a potent and selective inhibitor of transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a crucial mediator in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has garnered significant attention due to its potential therapeutic applications in treating cancer and autoimmune diseases by modulating tumor necrosis factor alpha (TNF-α) signaling pathways .
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
Research has demonstrated that Takinib effectively reduces inflammation in rheumatoid arthritis models. In vitro studies showed that this compound treatment led to a significant decrease in TNF secretion from human rheumatoid arthritis synovial fibroblasts (RASFs) . The compound inhibited multiple signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in mediating inflammatory responses.
Inflammatory Bowel Disease
This compound has shown potential in treating inflammatory bowel disease (IBD). Studies indicate that it can suppress pro-inflammatory cytokine production in intestinal epithelial cells, thereby mitigating inflammation associated with IBD . This effect is particularly relevant for patients suffering from chronic inflammation in the gastrointestinal tract.
Sepsis and Systemic Inflammatory Response Syndrome
In animal models of sepsis, this compound administration significantly reduced serum levels of TNF and interleukin-6 (IL-6) following lipopolysaccharide (LPS) challenge . The results suggest that this compound may serve as an effective therapeutic agent for managing systemic inflammatory response syndrome, characterized by overwhelming inflammation leading to organ dysfunction.
Tumor Growth and Metastasis
This compound's inhibitory effects on TAK1 have been linked to reduced tumor growth and metastasis in various cancer models. Studies indicate that this compound induces apoptosis in cancer cells through TNF-alpha stimulation . Its ability to target TAK1 selectively makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Anti-Angiogenic Properties
This compound has demonstrated anti-angiogenic effects by inhibiting pro-angiogenic signaling pathways associated with tumor progression. By reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors, this compound may limit tumor vascularization, thereby hindering tumor growth .
Neuroprotection after Traumatic Brain Injury
Recent studies highlight this compound's neuroprotective properties following traumatic brain injury (TBI). In experimental models, this compound administration reduced microglial M1 polarization and oxidative stress, leading to improved neurological outcomes . By mitigating neuroinflammation and neuronal apoptosis, this compound presents a promising therapeutic avenue for managing brain injuries.
Stroke Management
This compound's role in stroke management has also been explored. It has been shown to attenuate early brain injury following subarachnoid hemorrhage by reducing neuroinflammation and oxidative damage . These findings suggest its potential application in acute stroke therapy.
Case Studies and Research Findings
Wirkmechanismus
Target of Action
Takinib is a potent and selective inhibitor of Transforming Growth Factor Beta Activated Kinase 1 (TAK1) . TAK1, a member of the Mitogen-Activated Protein Kinase Kinase Kinase family, plays a crucial role in various cellular functions, including immune responses, cell survival, and cell death .
Mode of Action
this compound interacts with its primary target, TAK1, by binding within the ATP-binding pocket . It inhibits both autophosphorylated and non-phosphorylated TAK1 . This inhibition slows down the rate-limiting step of TAK1 activation .
Biochemical Pathways
this compound’s action affects multiple signaling pathways. Notably, it targets the TAK1-ROS-NLRP3 inflammasome signaling pathway . TAK1 is activated in response to various stimuli such as proinflammatory cytokines, hypoxia, and oxidative stress . By inhibiting TAK1, this compound can mitigate Reactive Oxygen Species (ROS) production and ROS-mediated Nod-Like Receptor Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation .
Result of Action
this compound’s action results in significant molecular and cellular effects. In cell models of rheumatoid arthritis and metastatic breast cancer, this compound treatment results in Tumor Necrosis Factor Alpha (TNF-α)-dependent induction of apoptosis . This is due to the inhibition of TAK1, which acts as a key switch between survival and cell death .
Biochemische Analyse
Biochemical Properties
Takinib interacts with TAK1, a key mediator in various biochemical reactions . The X-ray structure reveals that this compound binds deep in the ATP-binding pocket of TAK1 . Enzymatic studies demonstrate a substrate-like autophosphorylation mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces TNF-α-dependent cell death in rheumatoid arthritis and breast cancer models . In microglial cells, this compound inhibits M1 polarization and promotes M2 polarization, reducing neuroinflammation, oxidative damage, brain edema, and neuronal apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting TAK1 . This inhibition mitigates reactive oxygen species (ROS) production and ROS-mediated NLRP3 inflammasome activation . The inhibition of TAK1 by this compound also reduces TNF production in pro-inflammatory THP-1 macrophages .
Dosage Effects in Animal Models
In murine models of inflammatory diseases, this compound has been shown to reduce disease severity
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of TAK1 . TAK1 is a key mediator in many pathways involved in angiogenesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Takinib umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfordert eine Skalierung der Synthesewege unter Einhaltung strenger Qualitätskontrollmaßnahmen. Dies umfasst die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und die Sicherstellung der Einhaltung der behördlichen Vorschriften. Die Verwendung von fortschrittlichen Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) ist entscheidend für die Überwachung der Qualität und Konsistenz des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: Takinib unterliegt hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen eingeführt oder modifiziert werden, um seine biologische Aktivität zu verbessern. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Oxidationsmittel wie Wasserstoffperoxid (H₂O₂). Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die jeweils einzigartige Eigenschaften und potenzielle therapeutische Anwendungen besitzen. Diese Derivate werden oft auf ihre Wirksamkeit bei der Hemmung von TAK1 und der Modulation von TNF-α-Signalwegen getestet .
Vergleich Mit ähnlichen Verbindungen
Takinib wird oft mit anderen TAK1-Inhibitoren verglichen, wie z. B. 5Z-7-Oxozeanol (5ZO) und NG-25. Während all diese Verbindungen auf TAK1 abzielen, zeichnet sich this compound durch seine höhere Potenz und Selektivität aus. So hat this compound eine Hemmkonzentration (IC50) von 9,5 Nanomolar, verglichen mit 22 Nanomolar für 5ZO . Darüber hinaus trägt die einzigartige Aminobenzimidazol-Struktur von this compound zu seiner überlegenen Bindungsaffinität und Hemmaktivität bei .
Ähnliche Verbindungen:
- 5Z-7-Oxozeanol (5ZO)
- NG-25
- Cannflavin A (eine natürliche Verbindung mit TAK1-hemmender Aktivität)
Die einzigartigen Eigenschaften und die potente Hemmaktivität von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Takinib is a selective inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a kinase that plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound selectively targets TAK1, inhibiting its activity through competitive binding in the ATP-binding pocket. This interaction leads to a decrease in downstream signaling pathways associated with inflammation and cell survival. Notably, this compound has shown significant potency in inducing apoptosis in cancer cells and modulating inflammatory responses in various disease models.
Key Mechanisms:
- Competitive Inhibition : this compound binds to TAK1, preventing its autophosphorylation and activation.
- Induction of Apoptosis : In TNFα-stimulated models, this compound promotes apoptosis by inhibiting TAK1-mediated survival pathways .
- Reduction of Pro-inflammatory Cytokines : this compound decreases levels of TNFα and IL-1β, contributing to its anti-inflammatory effects .
1. Cancer Models
In studies involving breast cancer and rheumatoid arthritis models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in TNFα-stimulated cells. The compound showed a strong selectivity for TAK1 over other kinases, which was confirmed through kinome-wide screening .
2. Traumatic Brain Injury (TBI)
This compound has been investigated for its neuroprotective effects in TBI models. In rat studies, administration of this compound post-injury resulted in:
- Decreased levels of phosphorylated TAK1 and nuclear p65.
- Reduced expression of pro-inflammatory cytokines.
- Enhanced expression of tight junction proteins, leading to reduced cerebral edema .
3. Rheumatoid Arthritis
In human synovial fibroblasts, this compound inhibited inflammatory markers by interfering with IL-1β-induced signaling pathways. The compound showed efficacy in reducing TNFα production even at low concentrations .
4. Subarachnoid Hemorrhage (SAH)
Research indicated that this compound mitigated early brain injury following SAH by:
- Suppressing M1 microglial polarization.
- Reducing oxidative damage and neuronal apoptosis.
- Improving neurological outcomes post-injury .
Data Tables
Case Study: Neuroprotection in TBI
A study conducted on Sprague-Dawley rats demonstrated that this compound significantly reduced the progression of TBI by inhibiting TAK1 activation and subsequent inflammatory responses. Histological assessments revealed improved neuronal morphology and reduced apoptosis markers following treatment with this compound.
Case Study: Inflammation in Rheumatoid Arthritis
In vitro studies using human rheumatoid arthritis synovial fibroblasts showed that this compound effectively decreased IL-1β-induced STAT3 activation and TNFα production, highlighting its potential as an anti-inflammatory agent in autoimmune diseases.
Eigenschaften
IUPAC Name |
3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVPXKJGOFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111556-37-6 | |
Record name | Takinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAKINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.